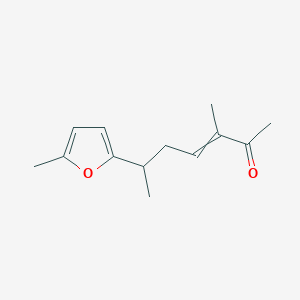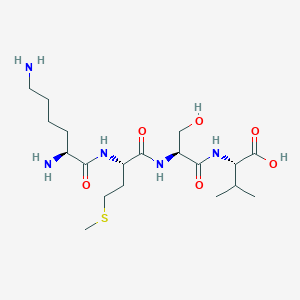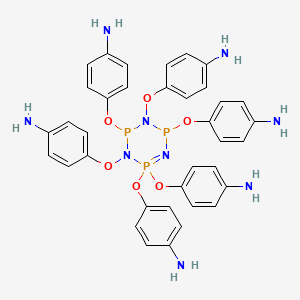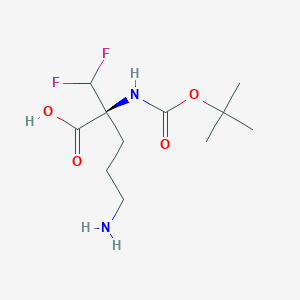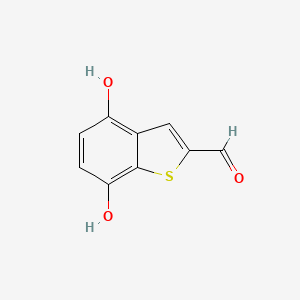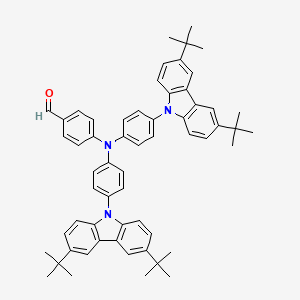![molecular formula C20H30O2 B12520034 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one CAS No. 651726-63-5](/img/structure/B12520034.png)
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a dodec-5-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C . Another method involves the reaction of p-bromophenol with 30% sodium hydroxide solution at 80–85°C, resulting in the substitution of the bromine atom by the benzoyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxybenzophenone: Used in various chemical reactions and industrial applications.
2-Hydroxy-4-methoxybenzyl derivatives: Involved in organic synthesis and catalysis.
Uniqueness
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a hydroxy group, phenyl group, and dodec-5-en-3-one backbone makes it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
651726-63-5 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C20H30O2/c1-4-5-6-7-8-12-15-18(19(21)16(2)3)20(22)17-13-10-9-11-14-17/h9-16,18,20,22H,4-8H2,1-3H3 |
InChI Key |
LWTGBFDZZCRIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(C(C1=CC=CC=C1)O)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
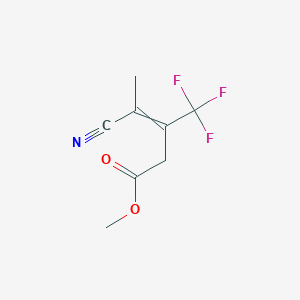
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
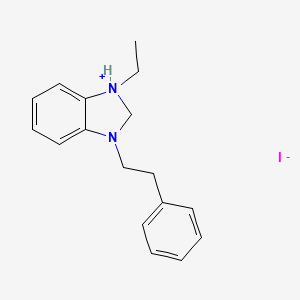
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
